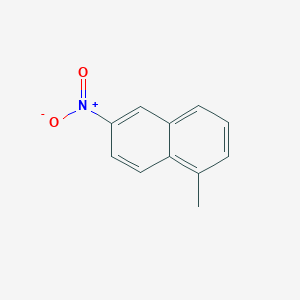

1-Methyl-6-nitronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-3-2-4-9-7-10(12(13)14)5-6-11(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXBGESONWKYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147315 | |

| Record name | 1-Methyl-6-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105752-67-8 | |

| Record name | 1-Methyl-6-nitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105752678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-6-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-6-NITRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B39DGQ92O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemo Selective Pathways for 1 Methyl 6 Nitronaphthalene

Direct Nitration Strategies for Methylnaphthalenes

Direct nitration is a common method for introducing a nitro group onto an aromatic ring. The reaction typically involves an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺), generated from a mixture of nitric acid and a strong acid catalyst like sulfuric acid, attacks the electron-rich naphthalene (B1677914) ring. chemicalbook.com However, the position of this attack is heavily influenced by the presence of existing substituents on the ring.

Regioselectivity and Isomer Distribution in Nitration Reactions

The nitration of unsubstituted naphthalene predominantly yields 1-nitronaphthalene (B515781) (the alpha-isomer) over 2-nitronaphthalene (B181648) (the beta-isomer), with ratios often exceeding 9:1. researchgate.netmdpi.com This preference is attributed to the greater resonance stabilization of the carbocation intermediate (the arenium ion) formed during alpha-attack, which can delocalize the positive charge over more resonance structures while preserving one intact benzene (B151609) ring. mdpi.com

When a methyl group is present, as in 1-methylnaphthalene (B46632), its electron-donating and activating nature further complicates the regioselectivity. The methyl group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho (2 and 8a, which is position 8) and para (4 and 5) relative to itself. Consequently, the direct nitration of 1-methylnaphthalene leads to a mixture of several mononitro isomers. The primary products are typically 1-methyl-4-nitronaphthalene (B1293490), 1-methyl-5-nitronaphthalene (B1607193), and 1-methyl-8-nitronaphthalene (B1617748). uq.edu.aucanada.ca

The formation of 1-methyl-6-nitronaphthalene via this direct pathway is significantly less favored. The 6-position is meta to the methyl group and is a beta-position on the naphthalene ring, both of which are electronically and sterically disfavored for electrophilic attack. Therefore, this compound is expected to be a minor product in the isomeric mixture resulting from the direct nitration of 1-methylnaphthalene.

| Isomer Product | Position of Attack Relative to -CH₃ | Expected Yield |

|---|---|---|

| 1-Methyl-4-nitronaphthalene | para | Major |

| 1-Methyl-5-nitronaphthalene | para (on other ring) | Major |

| 1-Methyl-8-nitronaphthalene | ortho (peri) | Significant |

| 1-Methyl-2-nitronaphthalene | ortho | Minor |

| This compound | meta | Very Minor |

Influence of Reaction Conditions on Product Yields

Temperature: Higher temperatures tend to increase the rate of reaction but can also lead to the formation of dinitrated and polynitrated byproducts, reducing the yield of the desired mononitro compound. researchgate.net For the nitration of naphthalene, controlling the temperature is crucial to maximize the yield of mononitronaphthalene. chemicalbook.com

Nitrating Agent: The classic nitrating mixture is concentrated nitric acid and sulfuric acid. However, a wide range of other reagents can be used, and their reactivity can influence the isomer distribution. researchgate.netscitepress.org Milder nitrating agents or the use of different solvents can sometimes alter the regioselectivity, although the inherent electronic preferences of the substituted naphthalene ring remain the dominant factor. researchgate.net

Catalysts: The use of solid acid catalysts, such as zeolites, has been explored to improve regioselectivity in the nitration of some aromatic compounds. scitepress.org These catalysts can exert shape-selective control, favoring the formation of isomers that fit within their porous structure.

Multi-step Synthetic Routes for Position-Specific Substitution

Given the low yield of this compound from direct nitration, multi-step synthetic pathways are necessary to produce this isomer with high purity. These routes rely on the strategic introduction and conversion of functional groups to direct substitution to the desired positions. A plausible, though complex, synthetic route could involve the following conceptual steps:

Starting Material Selection: A common strategy is to begin with a naphthalene derivative that already possesses substituents at the desired 1- and 6-positions, which can then be converted into methyl and nitro groups. For example, 6-amino-1-naphthalenesulfonic acid could serve as a potential starting point.

Functional Group Interconversion: The existing functional groups are sequentially converted. This may involve protecting one group while reacting another. For instance, an amino group can be protected via acetylation to form an acetamido group. canada.ca

Introduction of Target Groups: The desired methyl and nitro groups are introduced. An amino group can be converted into a nitro group through a Sandmeyer-type reaction, which involves diazotization followed by treatment with a nitrite (B80452) salt in the presence of a copper catalyst.

Removal of Protecting/Directing Groups: Any protecting or directing groups used in intermediate steps are removed in the final stages of the synthesis to yield the target molecule.

Formation of this compound via Pyrolysis Processes in Biochar Matrices

The formation of this compound through the pyrolysis of biomass in the creation of biochar is not a well-documented synthetic pathway in the reviewed scientific literature. Pyrolysis is a high-temperature decomposition process in an oxygen-limited environment, and while it produces a complex mixture of organic compounds, the specific, controlled synthesis of a single nitrated aromatic isomer is not its primary outcome.

However, related high-temperature processes are known to produce methylnitronaphthalenes. These compounds are found in the environment as byproducts of combustion, such as in diesel exhaust. nih.gov They are formed through gas-phase reactions in the atmosphere where airborne methylnaphthalenes react with nitrogen oxides (NOx) catalyzed by hydroxyl radicals (OH•). nih.gov This suggests that under specific high-temperature conditions with a source of both methylnaphthalene and nitrogen oxides, the formation of various methylnitronaphthalene isomers, including this compound, is possible, though it does not represent a controlled synthetic method.

Derivatization from Precursor Compounds

Derivatization from a carefully chosen precursor is the most direct and efficient method for the targeted synthesis of this compound. This chemo-selective approach involves modifying a molecule that already has the correct carbon skeleton and substitution pattern.

A feasible strategy would be the derivatization of 6-nitro-1-naphthylamine . This precursor already contains the nitro group at the desired 6-position and an amino group at the 1-position, which can be chemically converted to a methyl group. The conversion can be achieved via a two-step process:

Diazotization: The primary aromatic amine (6-nitro-1-naphthylamine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

Sandmeyer Reaction: The resulting diazonium salt is then treated with a methylating agent, although a classic Sandmeyer reaction to install a methyl group is not standard. A more practical approach would be to first convert the diazonium salt to an iodo or bromo group (e.g., using KI or CuBr). This 1-halo-6-nitronaphthalene could then undergo a cross-coupling reaction (e.g., Suzuki or Stille coupling) with an appropriate organometallic methylating reagent to install the methyl group at the 1-position.

Alternatively, one could start with 1-methyl-6-aminonaphthalene . This precursor could be subjected to diazotization followed by treatment with sodium nitrite and a copper catalyst to replace the amino group with a nitro group, yielding the final product. These derivatization methods offer a high degree of regiochemical control, making them superior to direct nitration for accessing specific, less-favored isomers.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms. Although specific experimental spectra for 1-methyl-6-nitronaphthalene are not widely available in the cited literature, a thorough analysis of its structure allows for the prediction of its characteristic NMR spectral features.

In a ¹H NMR spectrum of this compound, the signals corresponding to the protons can be predicted based on their chemical environments. The molecule has a total of nine protons, which are divided into two main regions: the aromatic region and the aliphatic (methyl) region.

Aromatic Protons (6H): The six protons attached to the naphthalene (B1677914) ring system are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The presence of the electron-withdrawing nitro (-NO₂) group and the electron-donating methyl (-CH₃) group significantly influences the chemical shifts of these protons. Protons on the ring containing the nitro group, particularly those ortho and para to it, will be deshielded and appear further downfield. Conversely, protons on the ring with the methyl group will be more shielded. The complex spin-spin coupling between these non-equivalent protons would result in a series of doublets, triplets, and multiplets.

Methyl Protons (3H): The three protons of the methyl group are chemically equivalent and would appear as a sharp singlet in the upfield region of the spectrum, likely around δ 2.5 ppm. This signal is a singlet because there are no adjacent protons to couple with.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eleven distinct signals are expected, corresponding to each unique carbon atom in the structure.

Aromatic Carbons (10C): The ten carbons of the naphthalene core are expected to appear in the δ 120-150 ppm range. The carbon atom directly attached to the nitro group (C-6) would be significantly deshielded due to the strong electron-withdrawing effect of the nitro group. The quaternary carbons (C-1, C-4a, C-8a, and C-6) would generally show signals of lower intensity compared to the protonated carbons.

Methyl Carbon (1C): The carbon of the methyl group would resonate in the upfield aliphatic region, typically around δ 20-25 ppm.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce molecular structure.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and numerous fragment ions. The molecular formula of this compound is C₁₁H₉NO₂, giving it a molecular weight of approximately 187.19 g/mol . nih.gov

The EI mass spectrum is expected to show a distinct molecular ion peak at m/z = 187. The fragmentation of nitronaphthalenes is well-documented and typically involves characteristic losses of the nitro group functionalities. researchgate.net

Predicted Major Fragment Ions in EI-MS of this compound:

| m/z | Ion Structure/Fragment Lost |

|---|---|

| 187 | [M]⁺ (Molecular Ion) |

| 170 | [M-OH]⁺ |

| 157 | [M-NO]⁺ |

| 141 | [M-NO₂]⁺ |

| 128 | [M-NO₂-CH]⁺ or [C₁₀H₈]⁺ |

This table represents predicted fragmentation based on known patterns for substituted nitronaphthalenes. researchgate.net

Chemical Ionization (CI) is a softer ionization method that uses ion-molecule reactions to ionize the analyte. uky.edu This results in less fragmentation and often provides a clear indication of the molecular weight.

Positive Chemical Ionization (PCI): In PCI, a reagent gas like methane (B114726) or ammonia (B1221849) is used to produce reactant ions that then transfer a proton to the analyte molecule. For this compound, this would result in a prominent protonated molecular ion [M+H]⁺ at m/z = 188. This technique is valuable for confirming the molecular weight when the molecular ion in EI is weak or absent.

Negative Chemical Ionization (NCI): NCI is particularly sensitive for compounds with high electron affinity, such as nitroaromatic compounds. In NCI, the analyte captures an electron to form a molecular anion [M]⁻. For this compound, a very intense signal at m/z = 187 corresponding to the molecular anion would be expected. This high sensitivity and selectivity make NCI an excellent technique for detecting trace amounts of nitro-PAHs. The mass spectrum of the related compound 1-nitronaphthalene (B515781) under NCI conditions shows a dominant molecular anion peak. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical Studies

Vibrational and electronic spectroscopies provide insights into the functional groups present and the electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its functional groups. Based on data for the closely related 1-nitronaphthalene, key vibrational frequencies can be predicted. nist.govchemicalbook.com

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1530 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | 1350 - 1330 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | 2975 - 2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and its spectrum is characterized by intense absorptions in the UV region due to π → π* transitions. For the parent 1-methylnaphthalene (B46632), absorption maxima are observed around 310-320 nm. nist.gov The addition of a nitro group, which acts as a chromophore and an auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. For comparison, 1-nitronaphthalene exhibits maximum absorption wavelengths (λmax) at 243 nm and 343 nm when measured in alcohol. nih.gov It is anticipated that this compound would display a similar UV-Vis absorption profile.

Chromatographic Methods for Separation and Quantification (e.g., GC-MS, LC-MS)

The analysis of nitro-PAHs, including this compound, presents analytical challenges due to the presence of numerous isomers and the often low concentrations in environmental samples. Chromatographic methods coupled with mass spectrometry offer the necessary selectivity and sensitivity for reliable analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds like this compound. The PubChem database entry for this compound indicates that its mass spectrum has been obtained using a Hewlett Packard 5890 GC-5970 MSD system, confirming the utility of this technique for its identification. nih.gov

In a typical GC-MS analysis of nitro-PAHs, the sample is first extracted from its matrix (e.g., soil, water, or air particulate matter) using an appropriate solvent. The extract is then concentrated and injected into the gas chromatograph. The separation of different compounds is achieved based on their volatility and interaction with the stationary phase of the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of the target analyte.

Table 1: General GC-MS Parameters for Nitro-PAH Analysis

| Parameter | Typical Specification |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or pulsed splitless for trace analysis |

| Oven Temperature Program | Initial temperature around 60-80°C, followed by a temperature ramp to a final temperature of 280-320°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection Mode | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool for the analysis of nitro-PAHs. This technique is especially useful for less volatile or thermally labile compounds. While specific LC-MS/MS methods for this compound are not detailed in the available search results, the general principles for the analysis of related compounds can be applied.

The separation in LC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For nitro-PAHs, reversed-phase chromatography is commonly used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. After separation on the LC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

The development and validation of an LC-MS/MS method would involve optimizing parameters such as the column chemistry, mobile phase composition and gradient, and mass spectrometer settings (e.g., precursor and product ions for selected reaction monitoring). The validation would assess parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following table provides a hypothetical set of parameters and validation results for an LC-MS/MS method for this compound, based on typical values for similar analytes.

Table 2: Illustrative LC-MS/MS Method Parameters and Validation Data

| Parameter | Example Specification/Value |

|---|---|

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Transition (Hypothetical) | Precursor ion (e.g., [M+H]+ or [M-H]-) → Product ion(s) |

| Linear Range | e.g., 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | e.g., 0.05 ng/mL |

| Limit of Quantification (LOQ) | e.g., 0.1 ng/mL |

| Accuracy (% Recovery) | e.g., 90-110% |

| Precision (% RSD) | < 15% |

Further research is necessary to establish and validate specific, robust chromatographic methods for the routine separation and quantification of this compound in various matrices.

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction Studies of 1-Methyl-6-nitronaphthalene and Related Structures

While specific crystallographic data for this compound is not publicly available, analysis of related structures like 1-nitronaphthalene (B515781) and 2-methoxy-1-nitronaphthalene (B3031550) offers significant insight into how such molecules arrange themselves in a crystal lattice.

The crystal structure of 1-nitronaphthalene has been determined, revealing a monoclinic system with the space group P21/c. researchgate.net The asymmetric unit of 2-methoxy-1-nitronaphthalene contains two crystallographically independent molecules (A and B) and crystallizes in a triclinic system with the space group P1. nih.govresearchgate.net The key crystallographic parameters for these compounds are detailed in the table below.

| Parameter | 1-Nitronaphthalene | 2-Methoxy-1-nitronaphthalene |

|---|---|---|

| Chemical Formula | C₁₀H₇NO₂ | C₁₁H₉NO₃ |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P21/c | P1 |

| a (Å) | 13.2780(13) | 9.1291(4) |

| b (Å) | 3.8131(3) | 10.2456(4) |

| c (Å) | 31.851(3) | 10.5215(4) |

| α (°) | 90 | 86.390(2) |

| β (°) | 91.173(8) | 82.964(2) |

| γ (°) | 90 | 85.801(2) |

| Volume (ų) | 1612.3 | 972.63(7) |

| Z | Not Specified | 4 |

Analysis of Molecular Conformations and Dihedral Angles

The conformation of a molecule, particularly the orientation of its substituent groups, is a critical aspect revealed by crystallographic studies. In nitronaphthalene derivatives, a key parameter is the dihedral angle between the plane of the naphthalene (B1677914) ring system and the plane of the nitro group. This angle is influenced by steric hindrance from adjacent substituents and by electronic effects.

In the case of 2-methoxy-1-nitronaphthalene, the two independent molecules in the asymmetric unit exhibit significantly different conformations. nih.govresearchgate.net In molecule A, the nitro group is twisted almost perpendicular to the naphthalene ring, with a dihedral angle of 89.9(2)°. nih.govresearchgate.net In contrast, molecule B shows a smaller twist, with a dihedral angle of 65.9(2)°. nih.govresearchgate.net This variation highlights the conformational flexibility of the C-N bond and how different packing environments can influence molecular geometry.

For other related compounds, such as 2-methyl-1-nitronaphthalene (B1630592), the dihedral angle between the nitro group and the naphthalene ring has been reported to be 55.4°. researchgate.net Theoretical calculations on the sterically hindered 1-methyl-8-nitronaphthalene (B1617748) predict that the nitro group is rotated by more than 50° out of the naphthalene plane. acs.org These findings suggest that the presence of a methyl group adjacent to the nitro group, as would be the case in this compound (if the nitro group were at position 2), can cause significant out-of-plane twisting.

| Compound | Dihedral Angle (Nitro Group vs. Naphthalene Ring) |

|---|---|

| 2-Methoxy-1-nitronaphthalene (Molecule A) | 89.9(2)° |

| 2-Methoxy-1-nitronaphthalene (Molecule B) | 65.9(2)° |

| 2-Methyl-1-nitronaphthalene | 55.4° |

| 1-Nitronaphthalene | 27.7° |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the physical properties of the solid material. In nitronaphthalene derivatives, interactions involving the electron-deficient nitroaromatic system and the polar nitro group are particularly important.

In the crystal structure of 2-methoxy-1-nitronaphthalene, molecules are linked by weak C—H⋯O interactions. nih.govresearchgate.net These hydrogen bonds form chains of alternating A and B molecules along the iucr.org crystallographic direction. nih.govresearchgate.net Additionally, π–π contacts between the naphthalene rings may further stabilize the crystal structure. researchgate.net

For other nitro-substituted naphthalenes, such as 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the crystal packing is dominated by a combination of hydrogen bonding, n–π interactions, and π–π stacking interactions. Hirshfeld surface analysis of this compound revealed that O⋯H/H⋯O contacts are the most significant contributors to the intermolecular interactions. While this compound lacks strong hydrogen bond donors, it is expected that its crystal packing would be significantly influenced by C—H⋯O interactions involving the nitro group and π–π stacking of the naphthalene cores, similar to what is observed in other nitroaromatic crystals.

Computational Chemistry and Theoretical Mechanistic Studies

Electronic Structure Calculations (e.g., DFT, CASSCF, CASPT2)

Computational chemistry provides powerful tools to investigate the electronic structure and properties of molecules like 1-methyl-6-nitronaphthalene. Methods such as Density Functional Theory (DFT), Complete Active Space Self-Consistent Field (CASSCF), and N-electron valence state second-order perturbation theory (NEVPT2) or Complete Active Space Second-Order Perturbation Theory (CASPT2) are instrumental in understanding both ground and excited states. mdpi.comaip.orgresearchgate.netnih.gov

The ground state geometry of nitronaphthalene derivatives is typically characterized by a non-planar arrangement due to steric hindrance involving the nitro group. In the case of peri-substituted nitronaphthalenes like 1-methyl-8-nitronaphthalene (B1617748), which serves as a useful model, DFT calculations have shown that the nitro group is rotated significantly out of the naphthalene (B1677914) plane. acs.orgacs.org For this compound, a similar, though likely less pronounced, out-of-plane rotation of the NO2 group is expected to minimize steric repulsion.

DFT calculations, for instance using the B3LYP functional, are commonly employed to optimize the ground state geometry. acs.orgacs.org These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For the related 1-methyl-8-nitronaphthalene, DFT methods predicted a symmetrical NO2 group rotated by more than 50° out of the naphthalene plane. acs.org The energetics of the ground state, including its stability and dipole moment, are also critical parameters obtained from these calculations. For example, the dipole moment for 1-methyl-8-nitronaphthalene was calculated to be 4.3 D, which is in close agreement with experimental values for similar compounds. acs.orgacs.org

| Computational Method | Parameter | Calculated Value for 1-methyl-8-nitronaphthalene | Reference |

|---|---|---|---|

| B3LYP/6-31+G(d,p) | Dipole Moment | 4.3 D | acs.orgacs.org |

| MPW1K | C7-C8 Bond Distance | 1.365 Å | acs.org |

| MPW1K | C6-C7 Bond Distance | 1.401 Å | acs.org |

| DFT Methods | NO2 Group Torsion Angle | > 50° | acs.org |

The accuracy of electronic structure calculations is highly dependent on the chosen theoretical level, which comprises the method (e.g., a specific DFT functional) and the basis set.

Functionals: In DFT, the exchange-correlation functional is a critical component. Different functionals can yield varying results, particularly for systems with complex electronic structures. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are widely used. Examples include:

B3LYP: A popular hybrid functional often used for geometry optimizations of organic molecules. acs.orgacs.org

PBE0: Another hybrid functional that is often used for electronic property calculations. acs.orgacs.org

MPW1K: This functional includes a higher percentage of Hartree-Fock exchange and is often better for kinetics and barrier height calculations. acs.orgacs.org

CAM-B3LYP: A long-range corrected functional that can provide more reliable estimates for transition energies. researchgate.net

The choice of functional affects calculated geometries, energies, and other properties. For instance, studies on 1-methyl-8-nitronaphthalene showed that while different hybrid functionals provided qualitatively consistent potential energy surfaces, there were quantitative differences in the calculated energies. acs.orgnih.gov

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set are crucial for accuracy.

Pople-style basis sets (e.g., 6-31G(d), 6-31+G(d,p), 6-311++G(3df,2p)): These are commonly used for organic molecules. The notations indicate the number of functions used to describe core and valence electrons. Adding polarization functions (e.g., (d,p)) allows for anisotropy in electron distribution, while diffuse functions (e.g., + or ++) are important for describing anions and excited states. acs.orgacs.org For geometry optimizations, there is often little difference between basis sets like 6-31G(d) and 6-31+G(d,p), but for single-point energy calculations, larger basis sets like 6-311++G(3df,2p) are preferred for higher accuracy. acs.orgacs.org

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set (CBS) limit.

Achieving a balance between computational cost and accuracy is key. Often, a multi-level approach is used where geometries are optimized with a less computationally demanding functional and basis set, followed by single-point energy calculations with a more robust method. acs.orgnih.gov

| Component | Examples | Significance in Calculations | Reference |

|---|---|---|---|

| Functionals | B3LYP, PBE0, MPW1K, CAM-B3LYP | Approximates the exchange-correlation energy in DFT. The choice impacts the accuracy of calculated energies, geometries, and electronic properties. Hybrid functionals often provide a good balance of accuracy. | acs.orgacs.orgresearchgate.net |

| Basis Sets | 6-31G(d), 6-31+G(d,p), cc-pVTZ | A set of functions to build molecular orbitals. Larger, more flexible basis sets (with polarization and diffuse functions) provide higher accuracy but at a greater computational cost. | acs.orgacs.org |

Excited-State Dynamics and Photophysical Pathways

The photophysics of nitronaphthalene derivatives is dominated by ultrafast deactivation of their excited states, primarily through intersystem crossing to the triplet manifold. researchgate.netnih.govacs.org

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities (e.g., from a singlet state, S1, to a triplet state, Tn). For nitronaphthalenes, this process is remarkably efficient and fast.

Experimental studies on 1-nitronaphthalene (B515781) and 2-methyl-1-nitronaphthalene (B1630592) using techniques like femtosecond transient absorption have revealed S1 lifetimes of 100 fs or less, indicating an extremely rapid multiplicity change. nih.govacs.orgnih.gov This ultrafast ISC is considered one of the fastest measured for organic molecules. nih.gov

The primary mechanism for this high efficiency is attributed to:

Small Energy Gap: A very small energy difference between the initially populated S1 state and a nearby receiver triplet state (Tn). researchgate.netnih.gov

Strong Spin-Orbit Coupling (SOC): The SOC between the S1 (of ππ* character) and Tn (often with partial nπ* character) states is significant, facilitating the spin-forbidden transition. This represents a classic example of El-Sayed's rules. nih.gov

While early interpretations pointed to sub-200 fs ISC, more recent nonadiabatic dynamics simulations on nitronaphthalene derivatives suggest a slightly longer timescale. nih.gov These simulations indicate that the ~100 fs process might correspond to internal conversion within the singlet manifold (e.g., S2 to S1), with the actual ISC to the triplet manifold occurring on a timescale of approximately 1 picosecond. nih.govresearchgate.net The dynamics simulations also reveal that spin transitions can occur via multiple distinct pathways, influenced by factors like the torsion of the nitro group. nih.gov

| Compound | Solvent | S1 Lifetime / ISC Rate | Reference |

|---|---|---|---|

| 1-Nitronaphthalene | Methanol (B129727) | 60 ± 10 fs | acs.org |

| 1-Nitronaphthalene | Acetonitrile (B52724) | 50 ± 10 fs | acs.org |

| 1-Nitronaphthalene | Cyclohexane (B81311) | 100 ± 20 fs | acs.org |

| 2-Methyl-1-nitronaphthalene | Cyclohexane / Acetonitrile | < 200 fs | nih.gov |

| Nitronaphthalene Derivatives (Simulated) | - | ~ 1 ps (ISC) | nih.gov |

The solvent environment can significantly modulate the excited-state dynamics of nitronaphthalenes. The polarity and hydrogen-bonding ability of the solvent can alter the relative energies of the electronic states, thereby influencing decay rates and pathways. acs.orgnih.govmdpi.comrsc.org

For 1-nitronaphthalene, studies have shown that going from a nonpolar solvent like cyclohexane to polar solvents like methanol or acetonitrile causes a bathochromic (red) shift in the absorption spectrum. acs.orgnih.gov This shift indicates a change in the relative energies of the ground and excited states. The S1 lifetime also shows a dependence on the solvent, being roughly twice as long in cyclohexane compared to polar solvents. acs.orgnih.gov This is because the solvent polarity can stabilize certain states over others. In polar environments, intramolecular charge-transfer (ICT) states can become more accessible, opening up additional deactivation channels. nih.govacs.org For example, in 2-methyl-1-nitronaphthalene, a minor decay channel involving conformational relaxation to an ICT state competes with the primary ISC pathway. nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by treating the solvent as a continuous dielectric medium. researchgate.netnih.gov These calculations support the experimental findings, showing that an increase in solvent polarity can decrease the excitation energy of nitronaphthalenes. researchgate.net

A comprehensive understanding of photochemical reactions and photophysical decay pathways requires mapping the potential energy surfaces (PES) of the relevant electronic states. visualizeorgchem.com A PES represents the energy of a molecule as a function of its geometry. Computational studies on 1-methyl-8-nitronaphthalene have successfully mapped its triplet state PES using DFT. acs.orgnih.govresearchgate.net This mapping involved locating numerous stationary points, including minima (stable isomers) and transition states (energy barriers), which revealed potential reaction paths such as nitro-nitrite rearrangement and tautomerization. nih.gov For the triplet state of this molecule, thirty-one stationary points were identified, illustrating the complexity of the excited-state landscape. acs.orgnih.gov

However, the Born-Oppenheimer approximation, which assumes the separation of nuclear and electronic motion, breaks down near regions where PESs of different electronic states approach or cross, such as at conical intersections. In these situations, nonadiabatic dynamics simulations are essential. mdpi.comunipi.it These simulations model the explicit time evolution of the molecule's nuclei on multiple coupled PESs. For nitronaphthalenes, nonadiabatic dynamics have been crucial in refining the understanding of the ISC process, suggesting that it is a more complex event than predicted by static calculations alone and occurs on a picosecond timescale. nih.gov These methods provide a more realistic picture of the ultrafast processes that govern the photophysics of this compound. youtube.com

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its reactivity. mdpi.com For nitroaromatic compounds like this compound, QSRR models are powerful tools for predicting various aspects of reactivity, including metabolic rates, toxicity, and environmental degradation, without the need for extensive experimental testing. mdpi.com

While specific QSRR studies exclusively focused on this compound are not prominent in publicly available literature, the principles can be understood from broader analyses of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). nih.govresearchgate.netresearchgate.net These models quantitatively link molecular descriptors—numerical values representing the physicochemical properties of a molecule—to a specific reactivity endpoint. mdpi.com

The development of a QSRR model typically involves:

Dataset Assembly: Compiling a set of structurally related compounds (e.g., various methylnitronaphthalenes and other nitro-PAHs) with experimentally measured reactivity data.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to create a mathematical equation that best correlates the descriptors with the observed reactivity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

For a compound like this compound, a QSRR analysis would seek to predict its reactivity based on descriptors that quantify its electronic nature, size, and shape. For instance, the presence of the electron-withdrawing nitro group and the electron-donating methyl group significantly influences the electronic distribution across the naphthalene core, which in turn governs its susceptibility to metabolic activation or degradation. mdpi.comresearchgate.net Studies on other nitroaromatics have shown that descriptors related to the energy of frontier molecular orbitals (HOMO and LUMO), charge distribution, and molecular volume are often critical in predicting toxic and metabolic outcomes. mdpi.com

| Descriptor Class | Specific Descriptor Example | Relevance to Reactivity |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Relates to the overall size and mass of the molecule. |

| Topological | Molecular Connectivity Index (MCI) | Describes the branching and connectivity of atoms, influencing intermolecular interactions. |

| Geometric (3D) | Polar Surface Area (PSA) | Influences transport properties and interactions with biological macromolecules. |

| Electrostatic | Dipole Moment (μ) | Quantifies the polarity of the molecule, affecting solubility and binding affinity. |

| Quantum-Chemical | LUMO Energy (ELUMO) | Indicates the susceptibility of the molecule to nucleophilic attack or reduction. |

Molecular Descriptors and Quantum Properties for Reactivity Prediction

The reactivity of this compound can be predicted and rationalized through the calculation of various molecular descriptors and quantum-chemical properties. These theoretical parameters provide insight into the molecule's electronic structure, stability, and propensity to undergo chemical reactions such as metabolic oxidation. researchgate.net

Molecular Descriptors: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. Simple descriptors can be calculated from the molecular formula, while more complex ones require 3D conformational analysis. For this compound, several key descriptors have been computationally determined. For example, the octanol-water partition coefficient (XLogP3) suggests its lipophilicity, which is crucial for understanding its environmental fate and biological uptake. nih.gov The Polar Surface Area (PSA) is related to the molecule's ability to form hydrogen bonds and permeate biological membranes. nih.gov

| Computed Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C11H9NO2 | nih.gov |

| Molecular Weight | 187.19 g/mol | nih.gov |

| XLogP3 | 3.7 | nih.gov |

| Polar Surface Area | 45.8 Ų | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Quantum Properties for Reactivity Prediction: Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for deriving properties that directly relate to chemical reactivity. researchgate.netacs.org While detailed studies on this compound are limited, extensive research on its isomer, 1-methyl-8-nitronaphthalene, and the parent compound, 1-nitronaphthalene, provides a strong basis for understanding its reactive behavior. acs.org

Key quantum properties include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO (EHOMO) relates to the ability to donate electrons (oxidation potential), while the energy of the LUMO (ELUMO) relates to the ability to accept electrons (reduction potential). The HOMO-LUMO gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Potential Energy Surfaces (PES): Computational methods can map the PES for specific reactions. For instance, studies on 1-methyl-8-nitronaphthalene have used DFT to characterize the triplet state PES, identifying reaction pathways leading to nitrite (B80452) or aci-nitro intermediates. acs.org These calculations help predict the most likely transformation products following photoexcitation or metabolic activation.

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack. For this compound, the nitro group creates a highly electron-deficient (positive) region, while the naphthalene rings are comparatively electron-rich.

Research comparing methylnaphthalenes to nitronaphthalenes has noted that molecular descriptors and quantum properties can explain differences in reactivity. For example, these computational tools have been used to assess why this compound may exhibit a different reactivity profile towards oxidation compared to other similar molecules, likely due to the specific influence of the methyl group's position on the electronic structure and subsequent toxic mechanisms. researchgate.net

Reaction Mechanisms and Chemical Transformations

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. In the case of 1-methyl-6-nitronaphthalene, the outcome of such reactions is determined by the directing effects of the existing substituents. The methyl group (-CH₃) at the C1 position is an activating group that directs incoming electrophiles to ortho and para positions. The nitro group (-NO₂) at the C6 position is a strong deactivating group, directing electrophiles to the meta position.

The naphthalene (B1677914) core itself exhibits preferential reactivity at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). This preference is due to the greater resonance stabilization of the carbocation intermediate (the σ-complex or Wheland intermediate) formed during α-attack, which can be stabilized by resonance structures that keep one of the fused rings fully aromatic. nih.govresearchgate.net

In this compound, these effects combine to create a complex reactivity pattern:

Activating effect of the -CH₃ group: The methyl group at C1 enhances the electron density at positions 2, 4, 5, and 7.

Deactivating effect of the -NO₂ group: The nitro group at C6 reduces the electron density of the entire ring system, particularly the ring to which it is attached, and directs incoming electrophiles towards positions 5 and 7 relative to its own position.

The positions C5 and C7 are activated by the methyl group and are also the meta-positions relative to the deactivating nitro group. Therefore, these positions are the most likely sites for electrophilic attack. Position C4 is also strongly activated by the methyl group. Further nitration of a related compound, 4-nitro-1-methylnaphthalene, has been shown to yield dinitro- and trinitro-derivatives, demonstrating that the substituted ring can undergo further electrophilic attack despite the presence of a deactivating nitro group. acs.org

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of C1-Methyl Group | Influence of C6-Nitro Group | Overall Predicted Reactivity |

| C2 | Activating (ortho) | Deactivating | Moderately Favorable |

| C3 | - | Deactivating | Unfavorable |

| C4 | Activating (para-like) | Deactivating | Favorable |

| C5 | Activating (peri) | Directing (meta) | Highly Favorable |

| C7 | Activating (para-like) | Directing (meta) | Highly Favorable |

| C8 | Steric Hindrance (peri) | Deactivating | Unfavorable |

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) typically requires two main features: a potent electron-withdrawing group to decrease the electron density of the aromatic ring and a good leaving group, usually a halide. nih.govacs.org The electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. acs.orgresearchgate.netacs.org

This compound lacks a conventional leaving group. Consequently, it is not expected to undergo classical SNAr reactions where a nucleophile displaces a halide. However, the strong electron-withdrawing nature of the nitro group makes the naphthalene ring system electron-deficient and theoretically susceptible to nucleophilic attack.

The reaction proceeds via the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized anionic σ-complex (a Meisenheimer complex). researchgate.netnih.gov For this intermediate to be effectively stabilized in this compound, the negative charge must be delocalized onto the nitro group. This occurs when nucleophilic attack happens at positions ortho or para to the C6-nitro group, namely positions 5 and 7.

While displacement of a hydride ion (H⁻) is generally unfavorable, nucleophilic substitution of hydrogen (SNAr-H) can occur under specific conditions, often involving an oxidant to facilitate the final rearomatization step. Research on related compounds, such as 1-alkoxy-2,4-dinitronaphthalenes, has provided significant insight into the formation and stability of the key Meisenheimer complex intermediates in the naphthalene system. acs.org The stability of these complexes is a crucial factor in determining the feasibility of a nucleophilic substitution reaction. acs.org

Radical-Initiated Reactions and Atmospheric Chemistry

There is limited direct research on the radical-initiated reactions of this compound. However, its behavior can be inferred from studies on methylnaphthalenes and nitronaphthalenes, particularly in the context of atmospheric chemistry. The primary atmospheric degradation pathway for these compounds is initiated by reactions with photochemically generated hydroxyl radicals (OH•). researchgate.netnih.gov

The atmospheric degradation process involves the following key steps:

Initiation: The reaction begins with the electrophilic addition of an OH radical to the aromatic ring system. researchgate.netresearchgate.net The addition is favored at positions with higher electron density. The activating methyl group would direct the attack to the ring it is on, while the deactivating nitro group would disfavor attack on its ring.

Adduct Formation: This addition breaks the aromaticity and forms a hydroxycyclohexadienyl-type radical adduct. researchgate.net

Propagation/Transformation: In the presence of atmospheric oxygen (O₂), this radical adduct rapidly forms a peroxy radical. The subsequent fate of this peroxy radical is complex and can lead to a variety of degradation products, including ring-opened compounds like dicarbonyls or the formation of other substituted naphthalenes in the presence of nitrogen oxides (NOₓ). researchgate.netresearchgate.netresearchgate.net

Studies on methylnaphthalenes indicate that the reaction with OH radicals is the dominant atmospheric loss process, with an estimated lifetime of approximately 4 hours. researchgate.net In contrast, the estimated atmospheric lifetime for 1-nitronaphthalene (B515781) is significantly longer, at around 6 days, suggesting the nitro group deactivates the ring towards radical attack. copernicus.org Therefore, the atmospheric lifetime of this compound is expected to be intermediate, with the methyl group making it more reactive than nitronaphthalene alone.

Interactive Data Table: Atmospheric Lifetimes of Related Naphthalene Compounds

| Compound | Primary Radical Reactant | Estimated Atmospheric Lifetime | Reference |

| Methylnaphthalene | OH• | ~4 hours | researchgate.net |

| 1-Nitronaphthalene | OH• | ~6 days | copernicus.org |

| This compound | OH• | Intermediate (Predicted) | N/A |

Photochemical Reactivity and Transformation Pathways

The photochemical behavior of this compound is primarily dictated by the nitroaromatic chromophore. Research on analogous compounds like 1-nitronaphthalene (1NN) and 2-methyl-1-nitronaphthalene (B1630592) (2M1NN) reveals a rich and complex excited-state chemistry. acs.orgresearchgate.net

Upon absorption of UV radiation, the molecule is promoted to a singlet excited state (S₁). For nitronaphthalenes, this state is extremely short-lived, undergoing a highly efficient and ultrafast (sub-picosecond) intersystem crossing (ISC) to the triplet manifold (Tₙ). acs.orgacs.org The resulting excited triplet state (³(this compound)*) is the key reactive intermediate in subsequent photochemical transformations.

Key photochemical pathways include:

Energy Transfer: The excited triplet state can transfer its energy to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), a potent oxidant. nih.gov

Electron Transfer: The triplet state is a strong enough oxidant to react with various species. For instance, it can oxidize anions like nitrite (B80452) (NO₂⁻) to produce nitrogen dioxide radicals (•NO₂). This can lead to a "photonitration" reaction, where the newly formed •NO₂ reacts with another ground-state molecule to form a dinitronaphthalene derivative. researchgate.netresearchgate.net

Generation of Reactive Oxygen Species (ROS): In aqueous environments, the excited triplet state of nitronaphthalenes has been shown to generate other ROS, including hydroxyl radicals (•OH), which can then drive further oxidative degradation. nih.gov

Direct Photolysis: Under simulated solar radiation, nitronaphthalenes undergo degradation to a variety of smaller molecules. Products identified from the photolysis of 1NN, 2NN, and 2M1NN include nitrous acid, formic acid, acetic acid, nitric acid, naphthols, and various benzaldehyde (B42025) and benzoic acid derivatives, indicating both side-chain modification and ring-cleavage pathways. researchgate.net The photolysis of the parent 1-methylnaphthalene (B46632) is known to produce photo-oxidation products such as 1-naphthaldehyde (B104281) and 1-naphthoic acid. copernicus.org

The triplet quantum yield of 2-methyl-1-nitronaphthalene has been measured to be 0.33, which is notably different from that of 1-nitronaphthalene (0.64), indicating that the position and nature of substituents significantly influence the efficiency of these photochemical pathways.

Role As a Chemical Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Other Naphthalene (B1677914) Derivatives

There is a notable absence of specific, detailed examples in peer-reviewed journals and chemical databases that explicitly outline the use of 1-Methyl-6-nitronaphthalene as a starting material for the synthesis of other naphthalene derivatives. In principle, the nitro group could be reduced to an amine, which is a common and powerful transformation in organic synthesis. This resulting aminomethylnaphthalene could then serve as a precursor to a wide array of other functionalized naphthalenes through diazotization and subsequent substitution reactions. Furthermore, the methyl group could potentially be functionalized, for instance, through oxidation to a carboxylic acid or halogenation. However, specific instances of these transformations being applied to this compound are not readily found in the current body of scientific literature.

Applications in the Development of Novel Synthetic Methodologies

Similarly, the role of this compound in the development of new synthetic methods appears to be an unexplored area of research. While nitroarenes, in general, are utilized in various coupling reactions and as directing groups in electrophilic aromatic substitution, there are no prominent studies that feature this compound as a key substrate to demonstrate a novel synthetic transformation or catalytic system. The unique electronic and steric properties of this specific isomer have not been highlighted in the context of methodological advancements in organic chemistry.

Environmental Occurrence and Biotransformation Pathways

Formation and Abundance in Biochar from Pyrolysis

The thermal treatment of biomass and waste materials through pyrolysis can lead to the formation of various polycyclic aromatic hydrocarbons (PAHs) and their derivatives, including nitrated species like 1-methyl-6-nitronaphthalene. Research into the composition of biochars (BC) derived from different feedstocks has identified the presence of this compound, particularly in biochars originating from plant-based materials.

A study investigating the effect of pyrolysis temperature on the formation of PAHs and their derivatives found that plant-derived biochars were enriched in compounds such as 1-methyl-5-nitronaphthalene (B1607193) and this compound. researchgate.net The feedstock and pyrolysis conditions, especially temperature, significantly influence the composition and concentration of these derivatives. For instance, in biochar derived from straw, an increase in the pyrolysis temperature from 500°C to 700°C resulted in a substantial increase in the percentage of PAH derivatives, from 5% to 37.4%. researchgate.net Conversely, for willow-derived biochar, the same temperature increase led to a decrease in the percentage of these derivatives to 15%. researchgate.net

The presence of toxic compounds such as this compound in plant-derived biochars may have implications for their application in agriculture. researchgate.net The total content of bioavailable PAHs and their derivatives also varies with the source material. For example, the bioavailable fraction in straw-derived biochars ranged from 1.67 to 3.53 ng L⁻¹, while willow-derived biochars showed a range of 3.17 to 3.53 ng L⁻¹. researchgate.net

Abundance of PAH Derivatives in Biochar

| Feedstock | Pyrolysis Temperature (°C) | Percentage of PAH Derivatives | Bioavailable PAH Concentration (ng L⁻¹) |

|---|---|---|---|

| Straw | 500-700 | 5% to 37.4% | 1.67 - 3.53 |

| Willow | 500-700 | Decrease to 15% | 3.17 - 3.53 |

Microbial Degradation and Catabolic Pathways

While specific studies on the microbial degradation of this compound are limited, research on closely related compounds like 1-nitronaphthalene (B515781) and other substituted naphthalenes provides insight into potential catabolic pathways. Microorganisms have demonstrated the ability to degrade a variety of PAHs and their derivatives, often utilizing them as a source of carbon and energy. frontiersin.org

Aerobic microbial degradation of aromatic compounds typically begins with the oxidation of the aromatic ring by monooxygenase or dioxygenase enzymes. mdpi.com For 1-nitronaphthalene, a significant breakthrough was the isolation of Sphingobium sp. strain JS3065, a bacterium capable of using 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy. nih.gov The initial step in its catabolic pathway is catalyzed by a three-component dioxygenase, which results in the formation of 1,2-dihydroxynaphthalene. nih.gov This intermediate is then funneled into the well-established naphthalene (B1677914) degradation pathway. nih.gov This discovery suggests that a minor modification in the substrate specificity of an existing dioxygenase can enable bacteria to metabolize recalcitrant nitroaromatic compounds. nih.gov

Various bacterial genera, including Pseudomonas, Rhodococcus, and Sphingomonas, are known to degrade naphthalene and its derivatives. mdpi.com The degradation pathways are diverse; for example, in pseudomonads, salicylate (B1505791) is a key intermediate, whereas in rhodococci, intermediates like protocatechoate and phthalate (B1215562) are more common. mdpi.com Anaerobic degradation of PAHs, including naphthalene, under nitrate-reducing conditions has also been demonstrated, expanding the range of environments where these contaminants could be bioremediated. nih.govresearchgate.net Given the structural similarity, it is plausible that microbial consortia could degrade this compound through similar enzymatic attacks, likely initiated by a dioxygenase targeting the aromatic rings.

Environmental Fate Studies of N-PAHs

This compound belongs to the class of compounds known as nitrated polycyclic aromatic hydrocarbons (N-PAHs or nitro-PAHs). The environmental fate of these compounds is a subject of significant interest due to their toxicity, which can be more pronounced than that of their parent PAHs. uq.edu.aunih.gov

N-PAHs are introduced into the environment primarily through two routes: direct emission from incomplete combustion processes and post-emission atmospheric transformation of PAHs. uq.edu.aunih.gov Combustion sources include fossil fuels, biomass, and waste burning. nih.gov Atmospheric formation occurs when parent PAHs react with nitrogen oxides (NOx), such as in the presence of OH radicals during the day or NO3 radicals at night. pjoes.com

Advanced Research Perspectives and Future Challenges

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of nitronaphthalenes involves the use of a nitrating mixture of concentrated nitric and sulfuric acids. mdpi.com This long-standing method, while effective, presents significant environmental and safety challenges, including the use of highly corrosive reagents and the generation of substantial acidic waste. mdpi.com In alignment with the principles of green chemistry, modern research is focused on developing more sustainable and environmentally benign synthetic routes.

A primary challenge in the synthesis of specific isomers like 1-Methyl-6-nitronaphthalene is achieving high regioselectivity. Green chemistry approaches aim to address this by replacing conventional liquid acids with solid acid catalysts. These catalysts are not only less corrosive and easier to handle but are also typically recyclable, which minimizes waste and improves process economy. mdpi.com

Key green chemistry strategies applicable to the synthesis of this compound include:

Solid Acid Catalysts: Zeolites, such as HBEA, have emerged as highly effective and reusable catalysts for the nitration of naphthalene (B1677914). mdpi.com They offer shape-selective properties that can enhance the yield of the desired isomer while minimizing the formation of by-products. mdpi.com The use of zeolites can eliminate the need for sulfuric acid, thereby creating a cleaner reaction profile. mdpi.comacs.org

Alternative Nitrating Agents: Research has explored replacing the hazardous nitric acid-sulfuric acid mixture with less aggressive or more efficient nitrating systems. Fuming nitric acid in conjunction with zeolite catalysts has shown improved selectivity and yield. mdpi.comgoogle.com Other systems, such as nitrogen dioxide (NO2) combined with oxygen and acetic anhydride (B1165640) over solid superacids, are also being investigated for the nitration of nitronaphthalene precursors, offering a pathway that reduces acid wastewater discharge. researchgate.netresearchgate.net

Solvent Selection: The choice of solvent can significantly impact the environmental footprint of a synthesis. Green approaches favor the use of less hazardous solvents or, ideally, solvent-free conditions. sibran.ru

The table below compares the traditional synthesis method with emerging green chemistry approaches.

| Feature | Traditional Method (Mixed Acid) | Green Chemistry Approaches |

| Catalyst | Sulfuric Acid (liquid) | Solid Acids (e.g., Zeolites, Supported Superacids) |

| Environmental Impact | High (corrosive, large acid waste) | Low (recyclable catalyst, reduced waste) mdpi.comgoogle.com |

| Safety | High risk (corrosive, exothermic) | Lower risk (easier to handle solid catalysts) |

| Selectivity | Often low, leading to mixed isomers | Potentially high due to catalyst shape-selectivity mdpi.com |

| Recyclability | Difficult and costly | High (catalysts can be filtered and reused) mdpi.com |

This table provides an interactive comparison of traditional versus green synthesis methods for nitronaphthalenes.

Exploration of Novel Reactivity and Functionalization

The nitro group is a versatile functional handle that imparts unique reactivity to the aromatic core, opening avenues for novel chemical transformations beyond simple reduction. For this compound, the nitro group at the 6-position can be a gateway to a wide array of functionalized naphthalene derivatives.

Catalytic Reduction: The most fundamental reaction of the nitro group is its reduction to an amine. Catalytic hydrogenation is a well-established method for converting nitronaphthalenes to their corresponding naphthylamines. acs.orgwikipedia.org This transformation of this compound would yield 1-methyl-6-aminonaphthalene, a valuable building block for the synthesis of dyes, pharmaceuticals, and other fine chemicals.

Denitrative Cross-Coupling Reactions: A significant advancement in modern organic synthesis is the use of the nitro group as a leaving group in transition-metal-catalyzed cross-coupling reactions. nih.govacs.org This "denitrative coupling" strategy treats nitroarenes as alternatives to traditional haloarenes. acs.org For this compound, this approach could enable the formation of new bonds at the 6-position:

C-C Bond Formation: Using palladium catalysts with specific ligands (e.g., BrettPhos), the nitro group can be replaced by various organic groups via Suzuki-Miyaura coupling. nih.govacs.org

C-N Bond Formation: The Buchwald-Hartwig amination protocol can be adapted to replace the nitro group with a new amine functionality. nih.gov

C-O Bond Formation: Etherification reactions can also be achieved through denitrative coupling. nih.gov

This methodology dramatically expands the synthetic utility of nitroarenes, allowing them to serve as readily available platforms for complex molecular construction. acs.org

Photochemical Reactivity: Nitronaphthalenes are known to be photochemically active. Upon absorption of UV light, 1-nitronaphthalene (B515781) efficiently undergoes intersystem crossing to form a triplet excited state. acs.orgacs.org This highly reactive triplet species can act as a photosensitizer, initiating further chemical reactions. It can react with oxygen to produce reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals in aqueous media. acs.org The triplet state can also be quenched by various species, leading to electron transfer and the formation of radical ions. acs.orgresearchgate.net The photoreactivity of this compound is expected to be similar, presenting opportunities for its use in photodynamic therapy or advanced oxidation processes for environmental remediation.

Integration of Advanced Computational and Experimental Methodologies

The synergy between advanced computational modeling and sophisticated experimental techniques is crucial for deepening the understanding of the structure, properties, and reactivity of molecules like this compound.

Computational Chemistry: Theoretical calculations provide invaluable insights that can be difficult to obtain through experiments alone.

Density Functional Theory (DFT): DFT is a powerful tool used to predict the geometries, electronic properties (such as dipole moments and polarizabilities), and vibrational spectra (IR and Raman) of nitronaphthalene isomers. researchgate.netnih.gov Such calculations can help elucidate the relationship between molecular structure and mutagenic activity by analyzing how the nitro group interacts with its environment. nih.gov

Excited-State Calculations: Methods like Time-Dependent DFT (TD-DFT) and CASPT2//CASSCF are employed to study the photophysics and photochemistry of these compounds. acs.orgnih.gov These calculations can map potential energy surfaces of excited states, identify pathways for intersystem crossing, and predict photodegradation mechanisms. nih.govacs.org For instance, computational studies on 1-nitronaphthalene have helped explain its ultrafast transition from the singlet to the triplet state. acs.org

The table below summarizes the application of various computational methods to the study of nitronaphthalenes.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Ground-state properties, vibrational analysis | Optimized geometry, electronic structure, prediction of IR/Raman spectra researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Excited states, photophysics | Prediction of electronic transitions, understanding of light absorption and emission acs.org |

| CASSCF/CASPT2 | Photochemical reaction pathways | Mapping potential energy surfaces, identifying transition states and reaction mechanisms nih.gov |

This interactive table outlines key computational methodologies and their applications in nitronaphthalene research.

Advanced Experimental Methodologies: Experimental validation is essential to confirm theoretical predictions and fully characterize the compound.

Spectroscopic Techniques: Advanced spectroscopic methods are used for structural confirmation and analysis. Fourier-transform infrared (FT-IR) and Raman spectroscopy, when combined with DFT calculations, provide a detailed picture of the vibrational modes of the molecule. nih.gov

Chromatographic and Mass Spectrometric Techniques: Techniques such as gas chromatography-mass spectrometry (GC-MS) are indispensable for the separation and identification of isomers produced during synthesis and for analyzing the products of reactivity studies. scitepress.org

Ultrafast Spectroscopy: Femtosecond techniques like frequency up-conversion are used to probe the dynamics of excited states on extremely short timescales, providing experimental data to validate computational models of photophysical processes like intersystem crossing. acs.org

The integration of these computational and experimental approaches provides a comprehensive framework for exploring the complex chemistry of this compound, paving the way for its potential application in materials science, medicinal chemistry, and environmental science.

Q & A

Basic Research Questions

Q. How should researchers design a systematic literature review for 1-methyl-6-nitronaphthalene?

- Methodological Answer : Follow a structured framework:

- Step 1 : Use databases like PubMed, TOXCENTER, and NTRL with tailored query strings (e.g., CAS numbers, MeSH terms, synonyms) to capture toxicokinetic, environmental fate, and health effects data .

- Step 2 : Apply inclusion criteria (e.g., routes of exposure, health outcomes like hepatic/renal effects) to filter studies (Table B-1) .

- Step 3 : Prioritize peer-reviewed studies but include grey literature (e.g., government reports) after peer review by ≥3 experts .

- Step 4 : Use tools like the ATSDR’s Risk of Bias Questionnaires (Tables C-6, C-7) to evaluate study quality .

Q. What experimental parameters are critical for inhalation toxicity studies on this compound?

- Methodological Answer :

- Dosage : Define exposure levels based on prior animal studies (e.g., NTP 1992a) and align with human equivalent concentrations .

- Duration : Use subchronic (90-day) or chronic (2-year) exposure periods to assess cumulative effects .

- Endpoints : Include systemic outcomes (respiratory, hepatic, renal) and biomarkers (e.g., DNA adducts) from Figure 6-1 .

- Controls : Account for interspecies variability by including positive/negative controls and strain-specific responses .

Q. How are inclusion criteria established for meta-analyses of toxicological data?

- Methodological Answer :

- Use Table B-1 to define:

- Routes : Inhalation, oral, dermal.

- Health Outcomes : Death, systemic effects (e.g., hematological, respiratory).

- Study Types : Human epidemiological, animal toxicokinetic, mechanistic in vitro studies .

- Exclude studies with high risk of bias (e.g., non-randomized dosing, incomplete outcome reporting) .

Advanced Research Questions

Q. How can conflicting data on the toxicity of structural isomers (e.g., 1-methyl-4-nitronaphthalene vs. This compound) be resolved?

- Methodological Answer :

- Structural Analysis : Compare nitro-group positioning via NMR/X-ray crystallography to identify steric/electronic differences affecting reactivity .

- Toxicogenomics : Use RNA sequencing to map isoform-specific gene expression patterns (e.g., CYP450 activation) .

- Quantum Modeling : Calculate HOMO-LUMO gaps and electrostatic potentials to predict oxidation pathways (e.g., nitro-reduction vs. ring oxidation) .

Q. What frameworks are used to assess risk of bias in animal studies on this compound?

- Methodological Answer :

- Apply ATSDR’s Risk of Bias Questionnaire (Table C-7):

- Randomization : Verify dose allocation concealment.

- Confounders : Control for age, sex, and environmental stressors.

- Outcome Reporting : Ensure all measured endpoints (e.g., histopathology) are disclosed .

- Rate confidence levels (High to Very Low) based on adherence to criteria (e.g., ≥3 "yes" responses for Moderate Confidence) .

Q. How can quantum chemical descriptors reconcile discrepancies between structural similarity and toxicological mechanisms?

- Methodological Answer :

- Descriptor Selection : Calculate logP, polar surface area, and molecular orbital energies to predict bioavailability and reactivity .

- Machine Learning : Train models on datasets (e.g., APDB) to classify isomers by toxicity endpoints (e.g., oxidative stress vs. genotoxicity) .

- Validation : Cross-reference predictions with in vivo data (e.g., NTP carcinogenicity studies) .

Q. What strategies address data gaps in environmental fate and bioaccumulation of this compound?

- Methodological Answer :

- Modeling : Use EPI Suite to estimate biodegradation half-lives and soil adsorption coefficients (Koc) .

- Field Studies : Deploy passive samplers in industrial zones to measure air/water concentrations (ng/L) and bioaccumulation in benthic organisms .

- Prioritization : Align with ATSDR’s CERCLA-mandated research agenda to fill gaps in ecotoxicological databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.